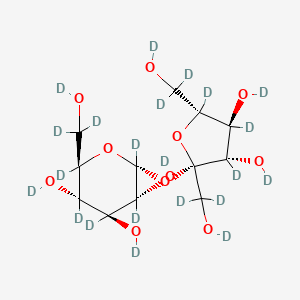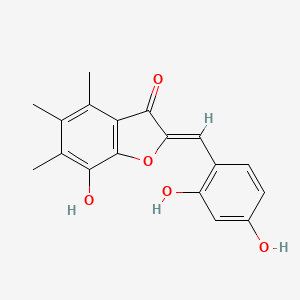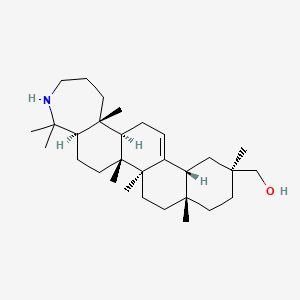
Sucrose-d22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-d22 is a deuterated form of sucrose, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrose-d22 typically involves the exchange of hydrogen atoms in sucrose with deuterium
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sucrose-d22 undergoes similar chemical reactions as non-deuterated sucrose, including:
Oxidation: this compound can be oxidized to produce various organic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products formed from these reactions include deuterated organic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Sucrose-d22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sucrose in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of sucrose-d22 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated sucrose. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes this compound a valuable tool for studying enzyme mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sucrose: The non-deuterated form of sucrose.
Glucose-d2: A deuterated form of glucose.
Fructose-d2: A deuterated form of fructose.
Uniqueness
Sucrose-d22 is unique due to its complete deuteration, which provides distinct advantages in tracing and studying metabolic pathways. Its isotopic properties make it more stable and less reactive compared to non-deuterated sucrose, allowing for more precise and accurate studies.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
364.43 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-3,4,5-trideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-3,4-dideuteriooxy-2,5-bis[dideuterio(deuteriooxy)methyl]oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D,13D,14D,15D,16D,17D,18D,19D,20D |
InChI Key |
CZMRCDWAGMRECN-WKGXGDMCSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])C([2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)









